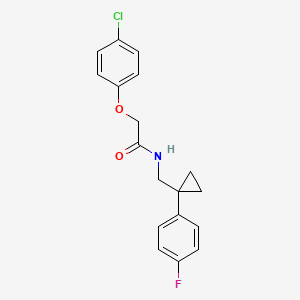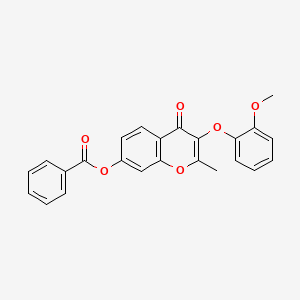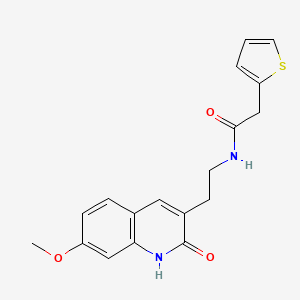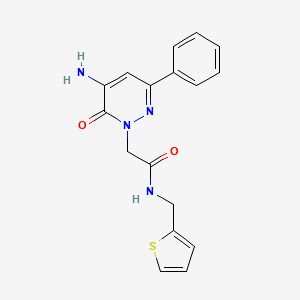
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is an organic compound characterized by its unique structural features, including a chlorophenoxy group and a fluorophenyl-substituted cyclopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves multiple steps:
-
Formation of the Chlorophenoxy Intermediate
Starting Material: 4-chlorophenol.
Reaction: The 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.
-
Cyclopropylamine Formation
Starting Material: 4-fluorobenzyl chloride.
Reaction: The 4-fluorobenzyl chloride is reacted with cyclopropylamine under basic conditions to form N-(4-fluorophenyl)cyclopropylamine.
-
Amide Bond Formation
Starting Materials: 2-(4-chlorophenoxy)acetic acid and N-(4-fluorophenyl)cyclopropylamine.
Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the phenoxy group can lead to the formation of quinones or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the amide group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar aprotic solvents.
Products: Substitution reactions can modify the phenoxy or cyclopropyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has several applications in scientific research:
-
Medicinal Chemistry
Potential Use: Investigated for its potential as a pharmaceutical intermediate.
Biological Activity: Studies may focus on its activity against specific biological targets, such as enzymes or receptors.
-
Materials Science
Application: Used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
-
Chemical Biology
Research: Employed in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenoxy)-N-(cyclopropylmethyl)acetamide: Lacks the fluorophenyl group, which may affect its biological activity and chemical properties.
2-(4-fluorophenoxy)-N-((1-(4-chlorophenyl)cyclopropyl)methyl)acetamide: The positions of the chlorine and fluorine atoms are swapped, potentially leading to different reactivity and interactions.
Uniqueness
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chlorophenoxy and fluorophenyl groups provides a distinct profile that can be exploited in various applications.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-14-3-7-16(8-4-14)23-11-17(22)21-12-18(9-10-18)13-1-5-15(20)6-2-13/h1-8H,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNPGFALXWTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)
![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]but-2-enamide](/img/structure/B2583438.png)




![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)
